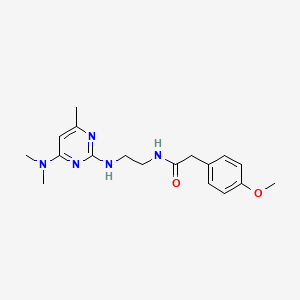

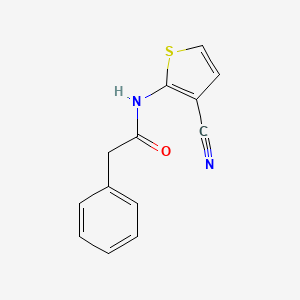

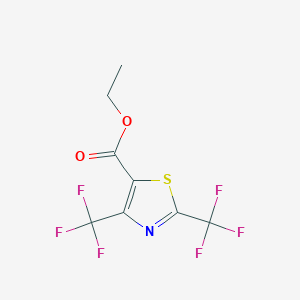

ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and veterinary medicine. It was first introduced in the market in 1993 and has since become one of the most popular insecticides due to its effectiveness and low toxicity to mammals.

Scientific Research Applications

Guanidinium-Functionalized Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction. This approach offers precise control of cation functionality without deleterious side reactions, allowing the direct connection of guanidinium into stable phenyl rings, which may have implications for the application of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate in similar contexts (Kim, Labouriau, Guiver, & Kim, 2011).

Ionic Liquid Electrolytes for Capacitors

1-Ethyl-3-methyl imidazolium bis(fluorosulfonyl)imide (EMI-FSI) has been used as an electrolyte for electric double layer capacitors (EDLCs). This electrolyte exhibits high ionic conductivity and excellent rate capability, which could be relevant for the use of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate in similar applications (Handa et al., 2008).

Polymerization and Characterization in Ionic Liquids

The electrochemical oxidation of 3-(4-fluorophenyl) thiophene in ionic liquids yielded an electroactive polymer. This study may provide insights into the potential for polymerization and characterization of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate in similar ionic liquid environments (Naudin et al., 2002).

Biocatalysis in Drug Metabolism

Biocatalysis has been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds, which can be relevant to the metabolism of compounds like ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate (Zmijewski et al., 2006).

Electrochemical Capacitor Applications

Poly 3-(phenylthiophene) derivatives, including those with fluorophenyl groups, have been evaluated for use in electrochemical capacitors. This suggests potential applications for ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate in the development of new materials for energy storage technologies (Ferraris et al., 1998).

properties

IUPAC Name |

ethyl 2-(3-fluoro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-3-17-11(14)8-13(18(2,15)16)10-6-4-5-9(12)7-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCUCMPOGCYNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

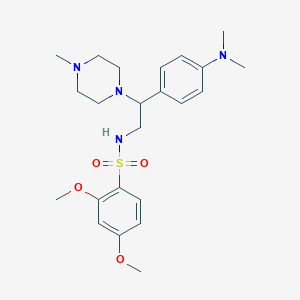

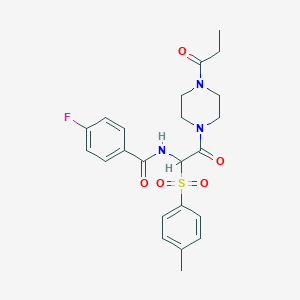

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)

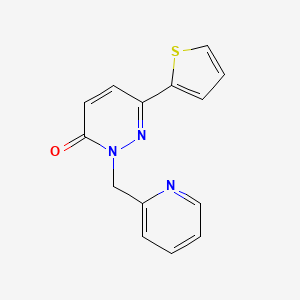

![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)

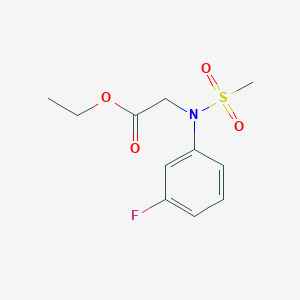

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)

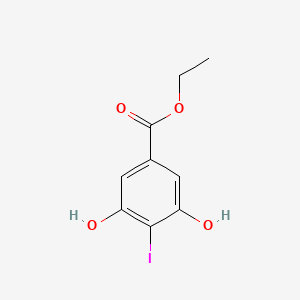

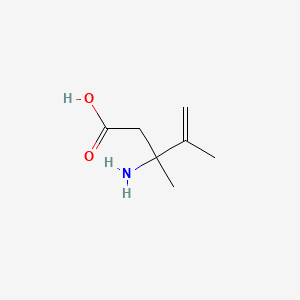

![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)

![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)